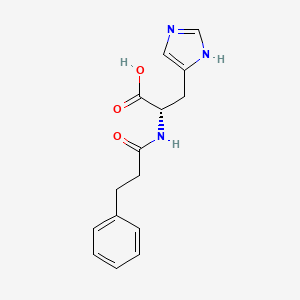

(3-Phenylpropanoyl)-L-histidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-Phenylpropanoyl)-L-histidine is a compound that combines the structural features of 3-phenylpropanoic acid and L-histidine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The phenylpropanoic acid moiety provides a hydrophobic aromatic ring, while the L-histidine component offers an imidazole ring, which can participate in various biochemical interactions.

Mécanisme D'action

Target of Action

The primary target of (3-Phenylpropanoyl)-L-histidine is the protein prothrombin . Prothrombin is a protein present in blood plasma that is converted into active thrombin during coagulation. Thrombin then acts as a serine protease that converts soluble fibrinogen into insoluble strands of fibrin, as well as catalyzing many other coagulation-related reactions.

Mode of Action

It is known that the compound interacts with its target, leading to changes in the protein’s function

Biochemical Pathways

This compound is involved in the phenylpropanoid biosynthetic pathway . This pathway is activated under various conditions, leading to the accumulation of various phenolic compounds . These compounds have the potential to scavenge harmful reactive oxygen species . The compound also belongs to the class of alpha amino acid amides .

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion (ADME) properties is currently unavailable

Result of Action

The result of the action of this compound is the modulation of the activity of prothrombin . This can lead to changes in blood coagulation.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the phenylpropanoid biosynthetic pathway, in which the compound is involved, is activated under abiotic stress conditions such as drought, heavy metal, salinity, high/low temperature, and ultraviolet radiations . These conditions can affect the compound’s action, efficacy, and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenylpropanoyl)-L-histidine typically involves the acylation of L-histidine with 3-phenylpropanoic acid chloride. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under low temperatures to prevent side reactions. For instance, a solution of 3-phenylpropanoyl chloride in THF is added to a solution of L-histidine while maintaining the temperature between -70°C and -60°C .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of automated reactors to control temperature and reaction conditions precisely, ensuring high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(3-Phenylpropanoyl)-L-histidine can undergo various chemical reactions, including:

Oxidation: The phenyl ring can be oxidized to form phenolic derivatives.

Reduction: The carbonyl group in the phenylpropanoic acid moiety can be reduced to an alcohol.

Substitution: The imidazole ring in L-histidine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include phenolic derivatives from oxidation, alcohols from reduction, and substituted imidazole derivatives from nucleophilic substitution.

Applications De Recherche Scientifique

(3-Phenylpropanoyl)-L-histidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its interactions with enzymes and proteins due to the presence of the imidazole ring.

Industry: Used in the synthesis of specialty chemicals and materials.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Phenylpropanoic acid: Shares the phenylpropanoic acid moiety but lacks the histidine component.

L-Histidine: Contains the imidazole ring but lacks the phenylpropanoic acid moiety.

Phenylalanine: An amino acid with a phenyl group but lacks the propanoic acid moiety.

Uniqueness

(3-Phenylpropanoyl)-L-histidine is unique due to its combination of a hydrophobic aromatic ring and a polar imidazole ring, allowing it to participate in a wide range of biochemical interactions. This dual functionality makes it a valuable compound in various research and industrial applications.

Activité Biologique

(3-Phenylpropanoyl)-L-histidine is a derivative of L-histidine, an essential amino acid known for its diverse biological roles. This article delves into the biological activities of this compound, highlighting its pharmacological properties, potential therapeutic applications, and relevant research findings.

Overview of L-Histidine

L-histidine is crucial for various physiological functions, including:

- Proton buffering : Maintaining pH balance in biological systems.

- Metal ion chelation : Binding metal ions, which is vital for enzymatic functions.

- Antioxidant properties : Scavenging reactive oxygen species (ROS) to protect cells from oxidative stress .

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is particularly beneficial in conditions associated with oxidative damage, such as neurodegenerative diseases and aging.

3. Antimicrobial Properties

This compound may also possess antimicrobial activities. Histidine-rich peptides have been shown to exhibit various biological activities, including antimicrobial effects against bacteria and fungi . The incorporation of phenylpropanoic acid may enhance these properties through improved membrane interactions.

Table 1: Summary of Biological Activities

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The imidazole ring of histidine derivatives can donate electrons to neutralize free radicals.

- Metal Ion Binding : The ability to chelate metal ions may prevent the formation of harmful complexes that generate ROS.

- Membrane Interaction : The phenyl group may facilitate better interaction with microbial membranes, enhancing antimicrobial efficacy.

Future Directions

Further research is needed to elucidate the specific mechanisms by which this compound exerts its biological effects. Potential areas for exploration include:

- Clinical Trials : Investigating the efficacy of this compound in clinical settings for conditions like Alzheimer's disease or bacterial infections.

- Structure-Activity Relationship Studies : Understanding how variations in structure influence biological activity could lead to the development of more potent derivatives.

Propriétés

IUPAC Name |

(2S)-3-(1H-imidazol-5-yl)-2-(3-phenylpropanoylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c19-14(7-6-11-4-2-1-3-5-11)18-13(15(20)21)8-12-9-16-10-17-12/h1-5,9-10,13H,6-8H2,(H,16,17)(H,18,19)(H,20,21)/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDLITKUGOMPKP-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC(CC2=CN=CN2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCC(=O)N[C@@H](CC2=CN=CN2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.